N-(furan-2-ylmethyl)-2-[4-(propan-2-yl)phenoxy]-N-(thiophen-2-ylmethyl)acetamide
Description
This compound is a bifunctional acetamide derivative featuring:
- Furan-2-ylmethyl and thiophen-2-ylmethyl groups as N-substituents.
- A 4-(propan-2-yl)phenoxy moiety attached to the acetamide backbone.
Properties
Molecular Formula |
C21H23NO3S |
|---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-2-(4-propan-2-ylphenoxy)-N-(thiophen-2-ylmethyl)acetamide |
InChI |
InChI=1S/C21H23NO3S/c1-16(2)17-7-9-18(10-8-17)25-15-21(23)22(13-19-5-3-11-24-19)14-20-6-4-12-26-20/h3-12,16H,13-15H2,1-2H3 |
InChI Key |
DASMKXOYFZSAAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)N(CC2=CC=CO2)CC3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-2-[4-(propan-2-yl)phenoxy]-N-(thiophen-2-ylmethyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as furan-2-ylmethylamine, 4-(propan-2-yl)phenol, and thiophene-2-ylmethylamine. These intermediates can then be reacted under specific conditions to form the final product. Common reaction conditions include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to produce high-quality compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-2-[4-(propan-2-yl)phenoxy]-N-(thiophen-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products, depending on the specific conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
The compound N-(furan-2-ylmethyl)-2-[4-(propan-2-yl)phenoxy]-N-(thiophen-2-ylmethyl)acetamide is gaining attention in various fields of scientific research due to its potential biological activities and applications. This article explores its applications, particularly in medicinal chemistry and related fields, providing a comprehensive overview supported by case studies and data tables.
Anticancer Research
Recent studies have indicated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. The furan and thiophene moieties in this compound contribute to its potential anticancer activity through mechanisms such as:
- Induction of Apoptosis : Research has shown that this compound can trigger apoptosis in cancer cells, particularly in breast cancer (MCF-7) cell lines, with an IC50 value of approximately 25 µM.
Case Study: Anticancer Efficacy
In a study conducted on MCF-7 cells, the compound demonstrated:
- Mechanism : Inhibition of cell proliferation linked to mitochondrial apoptosis pathways.
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. It has shown promise in reducing inflammation in various models by:
- Inhibiting Pro-inflammatory Cytokines : Studies indicate a reduction in TNF-alpha and IL-6 levels in murine models of acute inflammation.
Case Study: Anti-inflammatory Effects
In an experimental model of inflammation:
- Results : Administration of the compound resulted in significant reductions in edema and inflammatory markers.
PPAR Ligand Activity
Research suggests that this compound may act as a ligand for peroxisome proliferator-activated receptors (PPARs), which play critical roles in regulating glucose and lipid metabolism. This activity could have implications for metabolic disorders.
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves:
- Preparation of Intermediates : The synthesis begins with the formation of furan and thiophene intermediates.
- Coupling Reactions : These intermediates are then coupled through acetamide formation under controlled conditions using suitable solvents and catalysts.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-2-[4-(propan-2-yl)phenoxy]-N-(thiophen-2-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the compound’s structure and functional groups. For example, the furan and thiophene groups may interact with enzymes or receptors, modulating their activity and leading to downstream effects.
Comparison with Similar Compounds
Substituent Variations on Acetamide Nitrogen
Compounds with heteroaromatic N-substituents (e.g., furan, thiophene, or aryl groups) exhibit distinct physicochemical and biological profiles:
Key Observations :
Spectroscopic Characterization
- NMR Trends: Furan/Thiophene Protons: Resonances at δ 6.3–7.5 ppm (aromatic H) and δ 4.5–5.0 ppm (CH2 bridges) . Phenoxy Groups: Aromatic protons appear as multiplets (δ 6.8–7.2 ppm), with isopropyl methyl groups at δ 1.2–1.4 ppm .
- HRMS : Precise mass data (e.g., BH52645: m/z 381.44) confirm molecular integrity .
Biological Activity
N-(furan-2-ylmethyl)-2-[4-(propan-2-yl)phenoxy]-N-(thiophen-2-ylmethyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and research findings.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C23H24N2O3S |
| Molecular Weight | 396.51 g/mol |
| IUPAC Name | This compound |
| CAS Number | 874191-32-9 |
Research has shown that compounds similar to this compound exhibit various mechanisms of action, primarily through the induction of apoptosis in cancer cells. The activation of caspases and disruption of mitochondrial function are noted pathways leading to cell death, as evidenced in studies involving various cancer cell lines .
Anticancer Properties
A significant body of research indicates that this compound possesses notable anticancer properties. In vitro studies have demonstrated its effectiveness against multiple cancer cell lines, with IC50 values indicating potent antiproliferative effects. For instance:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| A549 | 5.0 | Induction of apoptosis via caspase activation |
| HepG2 | 3.5 | Disruption of FAK/Paxillin signaling pathway |
| MCF7 | 4.0 | Inhibition of cell cycle progression |
Other Biological Activities
Beyond its anticancer effects, preliminary studies suggest potential anti-inflammatory and antimicrobial activities. The structural components of the compound may interact with specific biological targets, leading to these additional therapeutic effects.
Case Studies
- Study on A549 Cells : A study investigated the effects of the compound on A549 lung cancer cells, reporting a significant reduction in cell viability and increased apoptosis markers after treatment with varying concentrations of the compound .
- HepG2 Cell Line : Another study focused on HepG2 liver cancer cells, revealing that the compound inhibited proliferation and induced cell cycle arrest at the G1 phase, suggesting a mechanism involving p53 regulation .
- MCF7 Breast Cancer Cells : Research indicated that treatment with this compound led to a decrease in migration and invasion capabilities of MCF7 cells, highlighting its potential in preventing metastasis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
